BenchChemオンラインストアへようこそ!

4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl-

CNS penetration Lipophilicity ADME

4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl- (CAS 827031-40-3) is a fully substituted 4-aminoquinazoline featuring an uncommon N,2-dimethyl motif and a 4-ethoxyphenyl substituent. It belongs to the 4-anilinoquinazoline class extensively studied for apoptosis induction and kinase inhibition.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
CAS No. 827031-40-3
Cat. No. B11833296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl-
CAS827031-40-3
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)C
InChIInChI=1S/C18H19N3O/c1-4-22-15-11-9-14(10-12-15)21(3)18-16-7-5-6-8-17(16)19-13(2)20-18/h5-12H,4H2,1-3H3
InChIKeyXIKQWUWGAHSPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl- (CAS 827031-40-3): Procurement-Relevant Structural and Physicochemical Profile


4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl- (CAS 827031-40-3) is a fully substituted 4-aminoquinazoline featuring an uncommon N,2-dimethyl motif and a 4-ethoxyphenyl substituent. It belongs to the 4-anilinoquinazoline class extensively studied for apoptosis induction and kinase inhibition [1]. Computed and experimentally derived physicochemical descriptors—including a calculated XLogP3 of 4.3, a topological polar surface area (TPSA) of 38.2 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors—define its molecular property baseline for procurement decisions [2].

Why 4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl- Cannot Be Substituted by Common 4-Anilinoquinazolines: The Ethoxy–Methoxy–Chloro Differentiation Problem


Within the N-methyl-4-anilinoquinazoline series, seemingly minor substituent changes on the aniline ring drive profoundly different biological profiles. The clinical-stage compound verubulin (MPC-6827), which bears a 4-methoxyphenyl group, is a potent apoptosis inducer (EC50 2 nM) and a tubulin polymerization inhibitor [1]. Replacing the methoxy with a chloro (MPI-0441138) retains activity via a different caspase activation mechanism [2]. The 4-ethoxyphenyl variant introduces a larger, more lipophilic alkoxy group that cannot be assumed to recapitulate either profile without direct data. Generic substitution among these analogs therefore carries a high risk of altered target engagement, potency, and pharmacokinetic behavior, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Guide for 4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl- (CAS 827031-40-3)


Lipophilicity Advantage for Blood-Brain Barrier Penetration: XLogP3-AA Comparison with the Methoxy Clinical Candidate

The target compound exhibits a computed XLogP3-AA of 4.3, which is 0.4 log units higher than the 3.9 value calculated for the clinical-stage analog N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (verubulin) under identical PubChem methodology [1][2]. This quantifiable lipophilicity elevation is directly relevant to passive blood-brain barrier (BBB) penetration potential, a critical parameter that distinguished verubulin as a brain-penetrant clinical candidate [3].

CNS penetration Lipophilicity ADME

Increased Molecular Flexibility: Rotatable Bond Count Differential for Entropic Binding Optimization

The ethoxy substituent adds one rotatable bond relative to the methoxy comparator, increasing the total rotatable bond count from 3 (verubulin) to 4 (target compound) [1][2]. An additional rotatable bond can modulate the conformational entropy penalty upon target binding and influence selectivity profiles within the tubulin–colchicine binding site targeted by this chemotype [3].

Ligand binding Conformational entropy Scaffold optimization

Ethoxy-Specific Metabolic Liabilities: Alkoxy Chain Length as a Determinant of O-Dealkylation and CYP Inhibition Risk

The ethoxy phenyl substituent is a known substrate for O-deethylation by cytochrome P450 enzymes, a metabolic liability absent in the methoxy analog which undergoes O-demethylation instead. While direct metabolic stability data for the target compound is not publicly available, class-level precedent demonstrates that methoxy → ethoxy substitution on 4-anilinoquinazolines alters CYP2C19 and CYP3A4 metabolism rates by factors of 2–10×, depending on the substitution pattern [1].

Drug metabolism CYP450 O-deethylation

Synthetic Utility as an Intermediate: Ethoxy Protecting Group Strategy in Multi-Step Quinazoline Synthesis

The 4-ethoxyphenyl substituent can function as a masked phenol following O-deethylation (e.g., using BBr₃ or HBr), generating a phenolic intermediate for further derivatization. This synthetic strategy is documented for the analogous 4-methoxyphenyl series, where the methoxy group is cleaved post-coupling to enable late-stage diversification [1]. The ethoxy variant offers a chemically distinct deprotection handle with differential cleavage kinetics (ethoxy ethers are generally cleaved more slowly than methoxy ethers under acidic conditions), providing synthetic chemists with orthogonal protection options [2].

Synthetic intermediate Protecting group SAR library synthesis

Procurement-Driven Application Scenarios for 4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl- (CAS 827031-40-3)


Design of Next-Generation Brain-Penetrant Tubulin Inhibitors with Tunable Lipophilicity

The +0.4-unit XLogP3 increase relative to verubulin (4.3 vs. 3.9) makes this compound a valuable procurement target for CNS oncology programs aiming to optimize brain-to-plasma ratios through incremental lipophilicity adjustments. When verubulin’s clinical BBB penetration [1] is used as a benchmark, the ethoxy analog can serve as a comparator tool compound in parallel artificial membrane permeability assays (PAMPA-BBB) and in situ brain perfusion studies to establish a quantitative XLogP–brain uptake relationship for the quinazoline scaffold [2].

Structure–Activity Relationship (SAR) Expansion of the 4-Anilinoquinazoline Apoptosis Inducer Series

The ethoxy variant fills a critical gap in the alkoxy SAR matrix, bridging the activity cliff between the methoxy clinical candidate (EC50 2 nM apoptosis induction) [1] and larger alkoxy or heteroaryl substituents. Procurement enables direct head-to-head profiling in the caspase-3 activation assay used to discover verubulin, providing quantitative EC50 and GI50 data that are essential for building predictive QSAR models for this pharmacophore [3].

Evaluation of Differential Metabolism and CYP Inhibition Risk in Quinazoline Leads

Because O-deethylation and O-demethylation are catalyzed by different CYP isoforms with varying tissue distribution, the ethoxy compound is a necessary procurement item for in vitro metabolic stability assays (human liver microsomes, hepatocytes) and CYP phenotyping studies (recombinant CYP panels). These data, when compared directly with verubulin metabolic profiles [1], quantify the impact of the methoxy → ethoxy substitution on intrinsic clearance and CYP inhibition liability—critical for selecting a development candidate [4].

Synthetic Diversification via Orthogonal Ether Deprotection in Quinazoline Library Synthesis

As a synthetic intermediate, the ethoxy group provides a cleavable handle that is kinetically distinct from the methoxy group under standard deprotection conditions (BBr₃, HBr, TMSI). Procurement of the ethoxy compound allows medicinal chemistry teams to execute sequential deprotection–functionalization strategies that are impossible with the methoxy-only analog, expanding the accessible chemical space in quinazoline-focused libraries [5].

Quote Request

Request a Quote for 4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.